4-methylquinolin-8-amine
Overview
Description
4-methylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by a quinoline framework with a methyl group at the 4th position and an amino group at the 8th position.
Biochemical Analysis
Biochemical Properties
8-Quinolinamine, 4-methyl- plays a significant role in various biochemical reactions. It has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . The compound interacts with several enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and leading to the parasite’s death. Additionally, 8-Quinolinamine, 4-methyl- has demonstrated antifungal and antibacterial activities, interacting with enzymes and proteins in these organisms to disrupt their cellular processes .
Cellular Effects
The effects of 8-Quinolinamine, 4-methyl- on various cell types and cellular processes are profound. In Plasmodium species, the compound disrupts the parasite’s metabolic pathways, leading to its death . In fungal and bacterial cells, 8-Quinolinamine, 4-methyl- interferes with cell wall synthesis and other essential cellular processes, resulting in cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antimicrobial properties .
Molecular Mechanism
At the molecular level, 8-Quinolinamine, 4-methyl- exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For example, in Plasmodium species, the compound inhibits enzymes involved in heme detoxification, leading to the accumulation of toxic heme and the parasite’s death . Additionally, 8-Quinolinamine, 4-methyl- can induce changes in gene expression, further enhancing its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Quinolinamine, 4-methyl- have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that 8-Quinolinamine, 4-methyl- can have lasting effects on cellular function, particularly in inhibiting the growth and proliferation of microbial cells . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 8-Quinolinamine, 4-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Plasmodium species and other microorganisms without causing significant toxicity . At higher doses, 8-Quinolinamine, 4-methyl- can exhibit toxic effects, including damage to host tissues and organs . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
8-Quinolinamine, 4-methyl- is involved in several metabolic pathways, particularly in microorganisms. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of essential biomolecules . For example, in Plasmodium species, 8-Quinolinamine, 4-methyl- inhibits enzymes involved in heme detoxification, leading to the accumulation of toxic heme . These interactions disrupt the parasite’s metabolic flux and contribute to its death.
Transport and Distribution
The transport and distribution of 8-Quinolinamine, 4-methyl- within cells and tissues are critical for its biological activity. The compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 8-Quinolinamine, 4-methyl- can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of the compound within tissues also influences its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 8-Quinolinamine, 4-methyl- is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, in Plasmodium species, 8-Quinolinamine, 4-methyl- localizes to the parasite’s digestive vacuole, where it inhibits heme detoxification . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylquinolin-8-amine typically involves the cyclization of aniline derivatives. One common method includes the use of N-propargyl aniline derivatives, which undergo intramolecular cyclization in the presence of main group metal Lewis acids such as stannic chloride or indium (III) chloride . Another approach involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
4-methylquinolin-8-amine has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It exhibits potential as an antimalarial, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death.
Anticancer Activity: It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in various cancers.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the amino and methyl groups.
4-Aminoquinoline: A derivative with an amino group at the 4th position, commonly used as an antimalarial agent.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
Uniqueness: 4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group at the 4th position and an amino group at the 8th position makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
4-methylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIMCEIADALFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069632 | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62748-01-0 | |
Record name | 4-Methyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-4-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the main application of 8-Aminolepidine highlighted in the provided research?
A1: The research primarily focuses on utilizing 8-Aminolepidine as a starting material for the synthesis of 4-Methyl-1,10-phenanthroline. Specifically, one study details an efficient synthesis method where 8-Aminolepidine reacts with glycerol in the presence of sodium iodide to yield 4-Methyl-1,10-phenanthroline. [] This highlights the role of 8-Aminolepidine as a valuable precursor in organic synthesis.
Q2: Can you elaborate on the synthesis of 4-Methyl-1,10-phenanthroline from 8-Aminolepidine?
A2: While the provided abstracts offer limited procedural details, they indicate that 8-Aminolepidine [, ] reacts with glycerol [] in the presence of sodium iodide [] to produce 4-Methyl-1,10-phenanthroline. The reaction likely involves a condensation and cyclization mechanism. Further investigation into the full-text articles is recommended for a comprehensive understanding of the reaction conditions and mechanism.
Q3: Besides 4-Methyl-1,10-phenanthroline, are there other derivatives synthesized from 8-Aminolepidine mentioned in the research?
A3: Yes, the research mentions derivatives of 6-methoxy-8-aminolepidine. [, , ] While the specific derivatives are not detailed in the abstracts, this suggests that 8-Aminolepidine can undergo further modifications, broadening its synthetic utility.
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